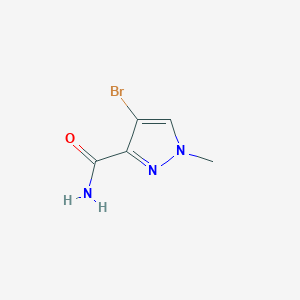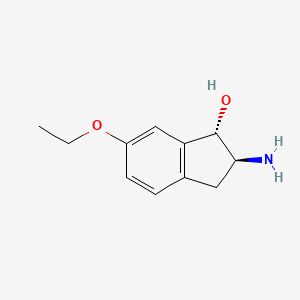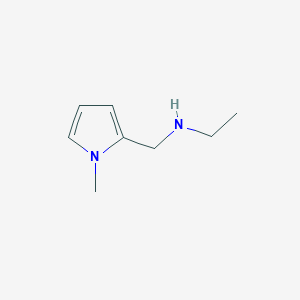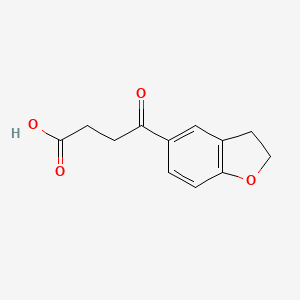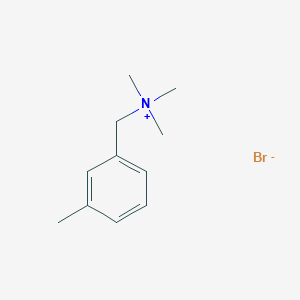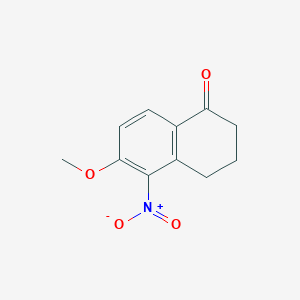
6-Methoxy-5-nitro-1,2,3,4-tetrahydronaphthalen-1-one
Übersicht
Beschreibung
6-Methoxy-5-nitro-1,2,3,4-tetrahydronaphthalen-1-one is an organic compound belonging to the class of tetralones It is characterized by the presence of a methoxy group at the sixth position and a nitro group at the fifth position on the tetralone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-5-nitro-1,2,3,4-tetrahydronaphthalen-1-one typically involves the nitration of 6-Methoxy-1-tetralone. The process can be summarized as follows:
Starting Material: 6-Methoxy-1-tetralone.
Nitration: The nitration reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically performed at a controlled temperature to ensure the selective introduction of the nitro group at the fifth position.
Purification: The reaction mixture is then quenched with water, and the product is extracted using an organic solvent. The crude product is purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: The nitration reaction can be carried out in batch reactors or continuous flow reactors, depending on the scale of production.
Optimization of Reaction Conditions: Parameters such as temperature, concentration of reagents, and reaction time are optimized to maximize yield and purity.
Purification and Isolation: Advanced purification techniques, including crystallization and chromatography, are employed to isolate the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methoxy-5-nitro-1,2,3,4-tetrahydronaphthalen-1-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydride in dimethylformamide, potassium carbonate in acetone.
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Major Products Formed
Reduction: 6-Methoxy-5-amino-1-tetralone.
Substitution: Various substituted tetralones depending on the nucleophile used.
Oxidation: Products with additional oxygen-containing functional groups.
Wissenschaftliche Forschungsanwendungen
6-Methoxy-5-nitro-1,2,3,4-tetrahydronaphthalen-1-one has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of bioactive molecules with potential therapeutic properties.
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic compounds.
Material Science: The compound can be used in the development of novel materials with specific properties.
Biological Studies: It is used in studies to understand the biological activity and mechanism of action of related compounds.
Wirkmechanismus
The mechanism of action of 6-Methoxy-5-nitro-1,2,3,4-tetrahydronaphthalen-1-one is primarily related to its functional groups:
Nitro Group: The nitro group can undergo reduction to form an amino group, which can interact with biological targets such as enzymes and receptors.
Methoxy Group: The methoxy group can influence the compound’s solubility, stability, and interaction with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Methoxy-1-tetralone: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitro-1-tetralone: Lacks the methoxy group, affecting its solubility and reactivity.
6-Methoxy-5-amino-1-tetralone: The reduced form of 6-Methoxy-5-nitro-1,2,3,4-tetrahydronaphthalen-1-one, with different biological activity.
Uniqueness
This compound is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Eigenschaften
Molekularformel |
C11H11NO4 |
|---|---|
Molekulargewicht |
221.21 g/mol |
IUPAC-Name |
6-methoxy-5-nitro-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C11H11NO4/c1-16-10-6-5-7-8(11(10)12(14)15)3-2-4-9(7)13/h5-6H,2-4H2,1H3 |
InChI-Schlüssel |
KVJWCFCHDPZOQF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C2=C(C=C1)C(=O)CCC2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1(3H)-Isobenzofuranone, 3-[4-(dimethylamino)phenyl]-3-(diphenylamino)-](/img/structure/B8664476.png)
![N-(2-Methyl-4,5-dihydrothiazolo[4,5-h]quinazolin-8-yl)benzamide](/img/structure/B8664484.png)
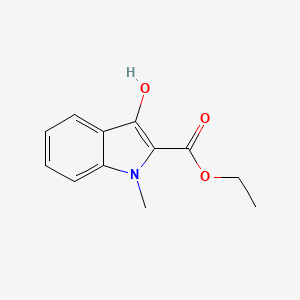
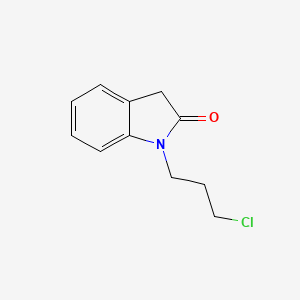
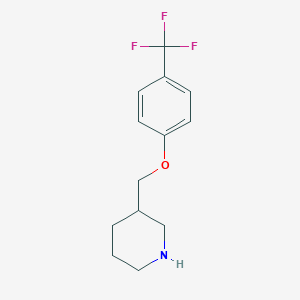
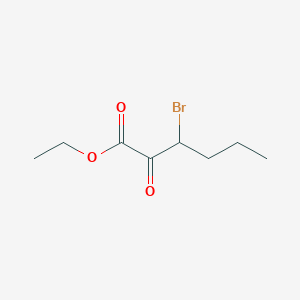
![S-[3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propyl] ethanethioate](/img/structure/B8664516.png)
![3-Chloro-alpha-[[[1,1-dimethylethyl]amino]methyl]benzenemethanol](/img/structure/B8664524.png)
![4-chloro-2-(methoxymethyl)-1H-benzo[d]imidazole](/img/structure/B8664539.png)
